1,2-Bis[2'-(trifluoromethyl)phenyl]ethane
Overview
Description
1,2-Bis[2’-(trifluoromethyl)phenyl]ethane is a chemical compound with the molecular formula C16H12F61. It has a molecular weight of 318.262 g/mol1. The IUPAC name for this compound is 1-(trifluoromethyl)-2-[2-[2-(trifluoromethyl)phenyl]ethyl]benzene1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1,2-Bis[2’-(trifluoromethyl)phenyl]ethane. However, it’s worth noting that the reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 have been reported to proceed smoothly under transition-metal and base-free conditions2.Molecular Structure Analysis
The molecular structure of 1,2-Bis[2’-(trifluoromethyl)phenyl]ethane can be represented by the SMILES notation: C1=CC=C(C(=C1)CCC2=CC=CC=C2C(F)(F)F)C(F)(F)F1. This notation represents the structure of the molecule in terms of the atoms present and the bonds between them.
Chemical Reactions Analysis
Specific chemical reactions involving 1,2-Bis[2’-(trifluoromethyl)phenyl]ethane are not readily available from the sources I have. However, the presence of trifluoromethyl groups in the molecule could potentially influence its reactivity due to their strong electron-withdrawing effect3.Physical And Chemical Properties Analysis
1,2-Bis[2’-(trifluoromethyl)phenyl]ethane is a white crystalline powder4. It has a melting point range of 74°C to 76°C1. The compound has a high degree of purity, with a specification of ≥97%1.Scientific Research Applications
Synthesis of Pyrazole Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: The compound is used in the synthesis of pyrazole derivatives, which are potent growth inhibitors of drug-resistant bacteria .
- Methods of Application: The article reports the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .
- Results: Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
FDA-Approved Trifluoromethyl Group-Containing Drugs
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: The trifluoromethyl group is found in many FDA-approved drugs .
- Methods of Application: This review summarizes the trifluoromethyl group-containing FDA-approved drugs for the last 20 years .
- Results: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
Preparation of Tertiary Phosphines
- Scientific Field: Organophosphorus Chemistry
- Application Summary: The compound is used in the synthesis of tertiary phosphines .
- Methods of Application: The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines was found to be a more convenient synthetic route to known dimethyl (1-pyrenyl)phosphine, diallylphenylphosphine and to several 1,2-bis (dialkylphosphino)benzenes .
- Results: This synthetic approach continues to be the most widely-used and universal .
Synthesis of Trifluoromethyl Ethers
- Scientific Field: Organic Chemistry
- Application Summary: The trifluoromethyl group is used in the synthesis of trifluoromethyl ethers .
- Methods of Application: This review focuses on the synthesis, properties and reactivity of trifluoromethyl ethers .
- Results: The procedure is applicable to the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers provided that the alcohol is primary .
Preparation of Tervalent Phosphorus Ligands
- Scientific Field: Organophosphorus Chemistry
- Application Summary: The compound is used in the synthesis of tervalent phosphorus ligands .
- Methods of Application: The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines was found to be a more convenient synthetic route to known dimethyl (1-pyrenyl)phosphine, diallylphenylphosphine and to several 1,2-bis (dialkylphosphino)benzenes .
- Results: This synthetic approach continues to be the most widely-used and universal .
Synthesis of Trifluoromethyl Alkyl Ethers
- Scientific Field: Organic Chemistry
- Application Summary: The trifluoromethyl group is used in the synthesis of trifluoromethyl alkyl ethers .
- Methods of Application: This procedure is applicable to the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers provided that the alcohol is primary .
- Results: The reaction fails when the alcohol is benzylic, secondary or tertiary .
Safety And Hazards
Specific safety and hazard information for 1,2-Bis[2’-(trifluoromethyl)phenyl]ethane is not provided in the sources I have. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.
Future Directions
The future directions for the use and study of 1,2-Bis[2’-(trifluoromethyl)phenyl]ethane are not specified in the sources I have. The compound’s properties suggest potential applications in various fields, but specific future directions would depend on further research and development efforts.
properties
IUPAC Name |
1-(trifluoromethyl)-2-[2-[2-(trifluoromethyl)phenyl]ethyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6/c17-15(18,19)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(20,21)22/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMDBKNYJGWWJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=CC=C2C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378294 | |
Record name | 1,2-Bis[2'-(trifluoromethyl)phenyl]ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis[2'-(trifluoromethyl)phenyl]ethane | |
CAS RN |
287172-66-1 | |
Record name | 1,2-Bis[2'-(trifluoromethyl)phenyl]ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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